molecular formula C9H13N3O2 B2393290 Methyl 4-(2-pyrimidinylamino)butanoate CAS No. 339016-47-6

Methyl 4-(2-pyrimidinylamino)butanoate

Cat. No. B2393290
CAS RN: 339016-47-6
M. Wt: 195.222
InChI Key: YCFCCSHJEPEXCG-UHFFFAOYSA-N
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Description

“Methyl 4-(2-pyrimidinylamino)butanoate” is a chemical compound with the molecular formula C9H13N3O2 . It is used in proteomics research .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 195.22 . The melting point is reported to be between 73-75°C . Other physical and chemical properties are not available from the search results.

Scientific Research Applications

Pyrolysis and Combustion Studies

Methyl 4-(2-pyrimidinylamino)butanoate has been investigated in the context of pyrolysis and combustion, particularly relevant to biodiesel. Farooq et al. (2012) conducted shock tube studies on methyl butanoate pyrolysis, focusing on its decomposition pathways, which are critical in developing mechanisms for larger methyl esters found in biodiesel (Farooq et al., 2012).

Biofuel and Biocommodity Chemicals

The compound's relevance extends to biofuels and biocommodity chemicals. Ghiaci et al. (2014) demonstrated the production of 2-butanol and butanone in Saccharomyces cerevisiae through a combination of a B12 dependent dehydratase and a secondary alcohol dehydrogenase, highlighting its potential as a biofuel component (Ghiaci et al., 2014).

Tobacco-Specific Carcinogen Metabolism

Significant research has focused on the metabolism of tobacco-specific carcinogens related to this compound. Hecht et al. (1980) explored the metabolism of 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rats, a tobacco-specific carcinogen, and found metabolites resulting from alpha-hydroxylation, carbonyl reduction, and N-oxidation (Hecht et al., 1980). This line of research is critical for understanding the impact of tobacco-specific nitrosamines on human health.

Chromatography and Mass Spectrometry Applications

The compound is also studied in the context of chromatography and mass spectrometry. Jing et al. (2014) developed a method using liquid chromatography-electrospray ionization-tandem mass spectrometry for quantitating urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of NNK metabolic activation in smokers (Jing et al., 2014).

DNA and Protein Adduct Formation Studies

The formation of DNA and protein adducts from tobacco-specific nitrosamines is another area of research. For instance, Hecht et al. (2004) identified O2-substituted pyrimidine adducts formed in reactions of NNK and NNAL with DNA, contributing to our understanding of the mutagenic and carcinogenic activities of tobacco-specific nitrosamines (Hecht et al., 2004).

Future Directions

The future directions or applications of “Methyl 4-(2-pyrimidinylamino)butanoate” are not specified in the search results. As it is used in proteomics research , it may have potential applications in biochemical research and development.

properties

IUPAC Name

methyl 4-(pyrimidin-2-ylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8(13)4-2-5-10-9-11-6-3-7-12-9/h3,6-7H,2,4-5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFCCSHJEPEXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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